2-Bromo-3-methylbenzaldehyde
Overview
Description
2-Bromo-3-methylbenzaldehyde is a substituted benzaldehyde derivative characterized by the presence of a bromine atom and a methyl group on the benzene ring. While the provided papers do not directly discuss 2-Bromo-3-methylbenzaldehyde, they offer insights into the synthesis, molecular structure, and reactivity of closely related compounds, which can be extrapolated to understand the properties of 2-Bromo-3-methylbenzaldehyde.
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, which are structurally similar to 2-Bromo-3-methylbenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes, as described in one study . This process involves a three-step sequence with a selective bromination step, using O-methyloxime as a directing group, followed by rapid deprotection to yield the desired brominated aldehydes with good overall yields. Another approach for synthesizing related compounds involves a palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with primary amines under carbon monoxide to produce 3-(alkylamino)isoindolin-1-ones .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be influenced by the presence of the bromine atom. For instance, in the case of 2-bromo-5-hydroxybenzaldehyde, a new polymorph has been reported where the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted . This deviation and twisting can affect the compound's reactivity and physical properties.
Chemical Reactions Analysis
2-Bromobenzaldehydes are versatile intermediates in organic synthesis. They can react with arylhydrazines to form 1-aryl-1H-indazoles in the presence of palladium catalysts and phosphorus chelating ligands . Additionally, they can undergo a one-pot allylboration-Heck reaction to produce 3-methyleneindan-1-ols with high enantioselectivity and excellent yields . These reactions highlight the reactivity of the bromine substituent in facilitating various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be affected by the substituents on the benzene ring. For example, the introduction of a bromine atom to 2,3-dimethoxybenzaldehyde has been shown to decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions, which can influence the crystal structure and stability of the compound . The presence of bromine also enhances the nonlinear third-order susceptibility, indicating potential applications in nonlinear optical materials .
Scientific Research Applications
Synthetic Chemistry Applications
2-Bromo-3-methylbenzaldehyde has various applications in the field of synthetic chemistry. For instance, it's used in diazotization reactions, where the diazonium group is replaced by a CHO group, and in the preparation of diazonium salts (Jolad & Rajagopalan, 2003). This compound is also instrumental in advancements in bromovinyl aldehyde chemistry, especially under palladium-catalyzed conditions, highlighting its role in creating compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).
Organic Synthesis and Modification
2-Bromo-3-methylbenzaldehyde is used in organic synthesis and modification processes. For example, it undergoes selective ortho-bromination using palladium-catalyzed C-H activation. This process involves a three-step sequence and results in good overall yields, demonstrating its versatility in organic synthesis (Dubost et al., 2011). Additionally, the bromination of 3-hydroxybenzaldehyde can afford various brominated aldehydes, with X-ray crystallographic analysis supporting their identity. This shows its utility in creating diverse chemical structures (Otterlo et al., 2004).
Electrochemical Applications
The electrochemical behavior of polymers functionalized with 2-Bromo-3-methylbenzaldehyde is another area of interest. Studies have investigated this behavior using techniques like cyclic voltammetry and chronoamperometry, providing insights into the electroactive nature of these compounds and their potential applications in various fields (Hasdemir et al., 2011).
Safety And Hazards
2-Bromo-3-methylbenzaldehyde is classified as a hazardous substance . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-bromo-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQUDJGXCABLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylbenzaldehyde | |
CAS RN |
109179-31-9 | |
Record name | 2-bromo-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.